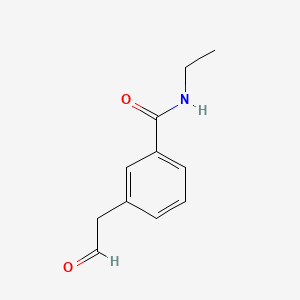

N-ethyl-3-(2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-ethyl-3-(2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-12-11(14)10-5-3-4-9(8-10)6-7-13/h3-5,7-8H,2,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFJEYQLISGQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most direct route to this compound involves coupling 3-(2-oxoethyl)benzoic acid with ethylamine. This method mirrors the synthesis of analogous benzamide derivatives reported in recent studies.

Synthesis of 3-(2-Oxoethyl)benzoic Acid

The 2-oxoethyl group (-CH2-C=O) at the benzene ring’s meta position can be introduced via:

-

Friedel-Crafts Acylation : Protecting benzoic acid as a methyl ester enables acetylation at the meta position using acetyl chloride and AlCl3. Subsequent hydrolysis yields 3-acetylbenzoic acid.

-

Cross-Coupling Reactions : Palladium-catalyzed coupling of 3-bromobenzoic acid with vinyl acetate, followed by oxidative cleavage of the double bond (e.g., ozonolysis), generates the 2-oxoethyl group.

Amide Bond Formation

Activation of 3-(2-oxoethyl)benzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) facilitates coupling with ethylamine. For example:

-

Dissolve 3-(2-oxoethyl)benzoic acid (1 eq) in dichloromethane (DCM).

-

Add HATU (1 eq) and DIPEA (3 eq) to activate the carboxyl group.

-

Introduce ethylamine (1 eq) and stir at room temperature for 2 hours.

Key Data :

Ester Aminolysis Route

An alternative approach involves synthesizing methyl 3-(2-oxoethyl)benzoate followed by aminolysis with ethylamine. This method is adapted from patented benzamide syntheses.

Synthesis of Methyl 3-(2-Oxoethyl)benzoate

Aminolysis with Ethylamine

-

Heat methyl 3-(2-oxoethyl)benzoate with excess ethylamine in ethylene glycol at 120°C for 2 hours.

Key Data :

Advanced Functionalization Techniques

Protecting Group Strategies

To prevent undesired side reactions during 2-oxoethyl group installation, temporary protection of the carboxylic acid is critical:

Solvent and Catalyst Optimization

-

Solvent Effects : DCM and DMF are preferred for coupling reactions due to their inertness and ability to dissolve polar intermediates.

-

Catalyst Systems : Aluminum isopropylate enhances ester aminolysis efficiency in non-polar solvents like xylene.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The benzamide structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-3-(2-oxoethyl)benzamide has shown potential as a therapeutic agent in various medical applications:

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Diabetes Research : A study highlighted a series of benzamide derivatives, including those similar to this compound, which protect pancreatic β-cells from endoplasmic reticulum (ER) stress. These compounds exhibited significant β-cell protective activity, making them promising candidates for diabetes treatment .

Biological Studies

In biological research, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : The compound may act as an inhibitor or modulator of specific enzymes, aiding in the understanding of enzyme functions and interactions within biological systems.

- Ligand Binding Studies : It can be utilized in studies exploring ligand-receptor interactions, contributing to the development of new drugs targeting specific receptors.

Industrial Applications

In industrial chemistry, this compound is used as an intermediate for synthesizing more complex organic molecules. Its reactivity allows it to serve as a building block for various chemical transformations necessary in producing specialty chemicals.

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparisons with other benzamide derivatives. Below is a table summarizing key differences:

| Compound Name | Structure Variation | Potential Application |

|---|---|---|

| N-methyl-3-(2-oxoethyl)benzamide | Methyl group instead of ethyl | Similar anti-inflammatory properties |

| N-propyl-3-(2-oxoethyl)benzamide | Propyl group | Varying physicochemical properties |

| N-ethyl-3-(2-hydroxyethyl)benzamide | Hydroxy group instead of keto | Potentially different biological activities |

Case Study 1: Diabetes Treatment

A recent study investigated a series of benzamide derivatives, including those related to this compound, focusing on their ability to protect pancreatic β-cells from ER stress. One derivative demonstrated maximal protective activity at an EC50 value of 0.1 ± 0.01 μM, indicating its potential as a therapeutic agent for diabetes management .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of benzamides has shown that modifications in the benzamide structure can significantly affect their inhibitory capabilities. The structure of this compound allows for targeted modifications that enhance its effectiveness against specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of N-ethyl-3-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines) . The target compound likely follows a similar route, with 3-(2-oxoethyl)benzoic acid or chloride reacting with ethylamine.

- Characterization : Standard methods include NMR, IR, and mass spectrometry. X-ray crystallography is used for unambiguous structural confirmation in crystalline analogs .

Table 2: Bioactivity Comparison

Key Observations :

Physicochemical and Pharmacokinetic Trends

- Molecular Weight : Analogs range from 242–405 g/mol. Lower MW compounds (e.g., ) may exhibit better bioavailability.

- Polar Surface Area (PSA) : Compounds with hydroxy or carbonyl groups (e.g., ) have higher PSA, impacting membrane permeability.

- LogP : The trifluoromethyl analog (LogP ~2.78) suggests moderate lipophilicity, balancing solubility and absorption.

Q & A

Basic: What are the established synthetic routes for N-ethyl-3-(2-oxoethyl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with benzamide derivatives and introducing ethyl and oxoethyl groups via alkylation or condensation. Key steps include:

- Amide bond formation : Reacting 3-(2-oxoethyl)benzoic acid with ethylamine under carbodiimide coupling (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact yields. Catalytic bases like DMAP may accelerate reactions .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : Confirm structure via NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, oxoethyl carbonyl at δ 170–175 ppm) and NMR .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.1) .

Basic: How is the compound screened for preliminary biological activity in academic research?

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., IC values in µM range) or antimicrobial activity (MIC against E. coli or S. aureus) .

- Targeted screens : Enzyme inhibition (e.g., kinases) using fluorescence-based assays .

- Data validation : Triplicate experiments with positive/negative controls to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide ring to enhance enzyme binding .

- Optimize side chains : Replace ethyl with cyclopropyl to reduce metabolic degradation .

- EC validation : Use dose-response curves (0.1–100 µM) to quantify potency improvements .

Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Orthogonal assays : Compare results from fluorescence-based vs. radiometric kinase assays .

- Purity reassessment : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?

- Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies .

- Prodrug design : Introduce phosphate esters at the oxoethyl group for enhanced aqueous solubility .

- Salt formation : Prepare hydrochloride salts to improve crystallinity .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

- Kinase profiling : Screen against a panel of 50+ kinases using ATP-competitive binding assays .

- Molecular docking : Predict binding poses with targets like EGFR (PDB ID: 1M17) using AutoDock Vina .

- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

Advanced: How can metabolic stability be evaluated to guide lead optimization?

- Liver microsomal assays : Measure half-life (t) in human microsomes with NADPH cofactors .

- Metabolite ID : Use LC-MS/MS to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .

- CYP inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What scalable synthesis strategies mitigate challenges in multi-step reactions?

- Flow chemistry : Continuous flow systems for amide coupling to reduce side products .

- Catalyst recycling : Immobilize Pd catalysts for Suzuki-Miyaura cross-coupling steps .

- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress .

Advanced: How can computational modeling prioritize derivatives for synthesis?

- QSAR models : Train on IC data to predict bioactivity of virtual libraries .

- ADMET prediction : Use SwissADME to filter compounds with poor permeability or high toxicity .

- Free energy calculations : MM-GBSA to rank binding affinities for lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.